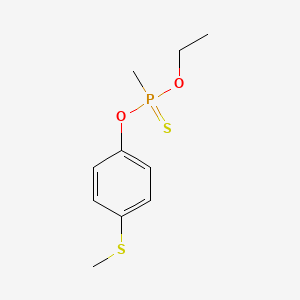

Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester

Description

Properties

CAS No. |

2703-13-1 |

|---|---|

Molecular Formula |

C10H15O2PS2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

ethoxy-methyl-(4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H15O2PS2/c1-4-11-13(2,14)12-9-5-7-10(15-3)8-6-9/h5-8H,4H2,1-3H3 |

InChI Key |

LUCDVNXIIQYRLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(C)OC1=CC=C(C=C1)SC |

physical_description |

Phosphonothioic acid, methyl-, o-ethyl o-(4-(methylthio)phenyl) ester is a liquid. (EPA, 1998) Liquid; [CAMEO] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Phosphonothioic Acid, Methyl-, O-Ethyl O-(4-(Methylthio)phenyl) Ester

General Synthetic Strategy

The synthesis of this compound involves the esterification of phosphonothioic acid derivatives with 4-(methylthio)phenol or its precursors, combined with methyl and ethyl substituents on the phosphorus center. The key transformations typically include:

- Formation of the phosphonothioic acid core.

- Introduction of the methyl and ethyl ester groups.

- Coupling with the 4-(methylthio)phenyl moiety.

The process requires careful handling due to the compound's toxicity and sensitivity to moisture and air.

Specific Synthetic Routes and Conditions

Esterification Using Triethyl Orthoacetate and Alcohols

A common method involves reacting phosphonic acids with alcohols under controlled temperature (30–100 °C) in the presence of triethyl orthoacetate, which acts as an effective esterification agent facilitating high yields and minimizing side products. This method allows the selective formation of the O-ethyl ester on the phosphorus atom while preserving the methyl substituent and the 4-(methylthio)phenyl group.

- Reaction Conditions:

- Temperature: 30–100 °C

- Solvent: Often anhydrous organic solvents compatible with organophosphorus chemistry

- Catalyst: Acid catalysts or Lewis acids may be employed to enhance esterification efficiency

- Advantages:

- High selectivity

- Good yields

- Reduced side reactions

This approach is detailed in synthetic protocols for related phosphonothioic acid esters, emphasizing the importance of solvent choice and temperature control to avoid hydrolysis or decomposition.

Use of 4-(Methylthio)phenyl Precursors via Catalytic Substitution

The 4-(methylthio)phenyl moiety can be introduced by catalytic substitution reactions starting from halogenated phenylacetic acid derivatives. A notable industrially viable method involves:

- Reacting p-halogenated phenylacetic acid or its esters with sodium methyl mercaptide in the presence of cuprous ion catalysts (e.g., cuprous bromide or stannous chloride) and N,N-dimethylformamide (DMF) as both catalyst and solvent.

- The reaction is conducted under nitrogen atmosphere at elevated temperatures (~130 °C) for several hours.

- Post-reaction workup includes pH adjustment, extraction with ethyl acetate, and crystallization to isolate the 4-(methylthio)phenyl intermediate.

This intermediate is subsequently coupled with phosphonothioic acid derivatives to yield the target ester.

| Parameter | Details |

|---|---|

| Starting Material | 4-bromobenzene acetic acid or 4-bromobenzene ethyl acetate |

| Catalyst | Cuprous bromide (0.1 g), stannous chloride alternative |

| Solvent | DMF (20 mL) |

| Nucleophile | Sodium methyl mercaptide (5 g) |

| Temperature | 130 °C |

| Reaction Time | 4 hours under nitrogen |

| Workup | NaOH addition, ethyl acetate extraction, acidification, crystallization |

| Yield | 65.6% to 76.1% |

This method avoids environmentally harmful Willgerodt-Kindler reactions and is suitable for large-scale industrial production due to its simplicity and reduced pollution.

Summary Table of Preparation Methods

| Method | Key Reagents / Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification with triethyl orthoacetate | Phosphonic acid, alcohols, triethyl orthoacetate | 30–100 °C, acid catalyst | High | Selective esterification, high purity |

| Catalytic substitution for 4-(methylthio)phenyl | 4-bromobenzene acetic acid, sodium methyl mercaptide, cuprous bromide, DMF | 130 °C, nitrogen atmosphere, 4 h | 65.6–76.1 | Avoids Willgerodt-Kindler, industrially scalable |

Analytical and Research Data Supporting Preparation

Chemical Identification and Purity

The compound is well characterized by:

Toxicological Considerations in Preparation

Due to its potent organophosphate toxicity, synthesis must be conducted with strict safety protocols to prevent inhalation or dermal exposure. The compound can cause severe cholinesterase inhibition leading to neurological symptoms. Handling guidelines recommend vacuum or wet methods for dust control during solid handling and use of personal protective equipment.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis through three primary mechanisms : base-catalyzed, acid-catalyzed, and neutral hydrolysis. These pathways are analogous to those observed in carboxylic acid esters and organophosphorus compounds .

Base-Catalyzed Hydrolysis (BP2 Mechanism)

-

Mechanism : Involves nucleophilic attack by hydroxide ions at the phosphorus center via a bimolecular (SN2-like) pathway.

-

Products : Generates a phosphorylated acid (e.g., phosphonothioic acid derivatives) and corresponding alcohols.

-

Key Insight : The reaction is rapid under alkaline conditions and is the dominant pathway for phosphate esters .

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

-

Mechanism : Proceeds via an SN2-like attack at the carbonyl carbon, facilitated by protonation of the ester oxygen.

-

Products : Yields carboxylic acids and alcohols.

-

Key Insight : This pathway is less common for phosphorus-centered esters compared to base-catalyzed hydrolysis .

Neutral Hydrolysis (General Base Catalysis)

-

Mechanism : Direct nucleophilic substitution by water at the phosphorus center, leading to alkyl-oxygen cleavage.

-

Products : Differ from base hydrolysis due to variations in nucleophilic strength (e.g., water vs. hydroxide) .

Comparison of Hydrolysis Mechanisms

| Mechanism | Nucleophile | Key Products | Dominant Conditions |

|---|---|---|---|

| Base-catalyzed (BP2) | Hydroxide ion | Phosphorylated acid + alcohol | Alkaline solutions |

| Acid-catalyzed (AAC2) | Water | Carboxylic acid + alcohol | Acidic solutions |

| Neutral hydrolysis | Water | Alkyl-oxygen cleavage products | Neutral pH |

Reactions with Reducing Agents

The compound reacts with strong reducing agents (e.g., hydrides) to produce phosphine gas (PH₃) , a highly toxic and flammable compound . This reaction is critical in understanding its environmental and safety implications.

Oxidation Reactions

Partial oxidation by oxidizing agents (e.g., peroxides) may generate toxic phosphorus oxides , including phosphorus pentoxide (P₂O₅) or phosphorus trioxide (P₄O₆) . These byproducts are corrosive and environmentally hazardous.

Structural Stability and Transformation

While the compound’s acetal group is relatively stable, it can undergo transformations under specific conditions:

Scientific Research Applications

Agricultural Use

Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester is primarily utilized in agriculture as an insecticide. Its effectiveness against a broad range of pests makes it valuable for crop protection strategies. The compound acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which disrupts normal nerve function in insects.

Toxicological Studies

Research has focused on the toxicological effects of this compound due to its classification as a cholinesterase inhibitor. Studies indicate that exposure can lead to acute symptoms such as headaches, sweating, nausea, and severe organophosphate poisoning, which may result in respiratory failure or death if not treated promptly . Long-term exposure has been associated with potential neurological damage and chronic health issues .

Environmental Impact Assessments

Given its use as an insecticide, studies have been conducted to assess the environmental impact of this compound. Research indicates that it can contaminate water sources and affect non-target organisms, raising concerns about its ecological footprint . Regulatory bodies have included it on hazardous substance lists due to its potential risks.

Regulatory Framework

The compound is regulated under various environmental and safety standards due to its hazardous nature. It is listed by the Environmental Protection Agency (EPA) as an extremely hazardous substance, necessitating stringent handling and reporting requirements in workplaces where it is used .

Case Study 1: Agricultural Application

A study conducted on the effectiveness of this compound in controlling aphid populations demonstrated significant reductions in pest numbers when applied at recommended dosages. The study highlighted the importance of timing and application methods to maximize efficacy while minimizing environmental impact.

Case Study 2: Toxicity Assessment

A clinical case report documented severe poisoning in agricultural workers exposed to high concentrations of this compound without adequate protective measures. The report emphasized the need for proper training and protective equipment to prevent acute health effects associated with exposure.

Case Study 3: Environmental Monitoring

An environmental monitoring study evaluated the presence of this compound in surface water near agricultural fields. Results indicated detectable levels of the compound, raising concerns about its persistence in the environment and potential bioaccumulation in aquatic organisms.

Health Hazards

Exposure to this compound can lead to both acute and chronic health effects:

Acute Effects

- Symptoms include sweating, pinpoint pupils, blurred vision, muscle spasms, seizures, and respiratory distress.

- Severe cases may result in coma or death due to respiratory failure .

Chronic Effects

Mechanism of Action

The mechanism by which ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanylidene-phosphorane moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogues: EPN, Fenthion, and O-[2-(Diisopropylamino)ethyl] O-Ethyl Methylphosphonothioate.

Table 1: Structural and Regulatory Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | TPQ (lbs) | Primary Use |

|---|---|---|---|---|---|---|

| Target Compound | 2703-13-1 | C₁₀H₁₅O₂PS₂ | 262.33 | Methyl, O-ethyl, 4-(methylthio)phenyl | 500 | Pesticide |

| EPN (O-Ethyl O-(4-Nitrophenyl) Phenylphosphonothioate) | 2104-64-5 | C₁₄H₁₄NO₃PS | 323.30 | Phenyl, O-ethyl, 4-nitrophenyl | 500 | Insecticide, Acaricide |

| Fenthion (O,O-Dimethyl O-[4-(Methylthio)-m-Tolyl] Phosphorothioate) | 55-38-9 | C₁₀H₁₅O₃PS₂ | 310.33 | Dimethyl, 4-(methylthio)-m-tolyl | N/A | Insecticide, Avicide |

| O-[2-(Diisopropylamino)ethyl] O-Ethyl Methylphosphonothioate | 71840-25-0 | C₁₁H₂₆NO₂PS | 267.36 | Methyl, O-ethyl, diisopropylaminoethyl | N/A | Chemical warfare agent simulant |

Structural Insights :

- Target Compound vs. EPN: Both are organothiophosphates, but EPN substitutes the methyl group on phosphorus with a phenyl group and replaces the 4-(methylthio)phenyl with a 4-nitrophenyl group. The nitro group in EPN enhances its oxidative stability but increases mammalian toxicity .

- Target Compound vs. Fenthion : Fenthion has two methyl groups (O,O-dimethyl) instead of O-ethyl and methyl. The 4-(methylthio)-m-tolyl group in Fenthion is metabolized to a sulfone derivative (Fenthion sulfone, CAS 3761-42-0), which is more persistent in the environment .

- Target Compound vs. Diisopropylaminoethyl Derivative: The diisopropylaminoethyl group in the latter introduces tertiary amine functionality, altering its lipophilicity and neurotoxic mechanism .

Toxicity and Reactivity

Table 2: Toxicity and Reactivity Profiles

| Compound Name | Cholinesterase Inhibition | PAC-1 (mg/m³) | PAC-2 (mg/m³) | PAC-3 (mg/m³) | Key Metabolites |

|---|---|---|---|---|---|

| Target Compound | Yes | 0.91 | 10 | 60 | Sulfoxide, Sulfone |

| EPN | Yes | N/A | N/A | N/A | 4-Nitrophenol |

| Fenthion | Yes | N/A | N/A | N/A | Fenthion sulfone |

Key Findings :

Regulatory and Environmental Impact

- Target Compound : Listed under EPA’s EPCRA Section 302 with a TPQ of 500 lbs. Its use is restricted due to acute neurotoxicity .

- EPN: Banned in the EU under Regulation (EC) No 1107/2009 due to reproductive toxicity .

- Fenthion : Withdrawn in many countries due to avian toxicity but remains in use in tropical regions for mosquito control .

Biological Activity

Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester (CAS Number: 2703-13-1), is a synthetic organophosphate compound primarily used as an insecticide. Its biological activity is characterized by its potent inhibition of cholinesterase enzymes, leading to various acute and chronic health effects upon exposure.

Phosphonothioic acid acts as a cholinesterase inhibitor , disrupting the normal breakdown of acetylcholine in the synaptic cleft. This inhibition results in the accumulation of acetylcholine, causing overstimulation of the nervous system. The symptoms of exposure can range from mild to severe, including:

- Headache

- Sweating

- Nausea and vomiting

- Muscle twitching

- Loss of coordination

- Convulsions and potentially death in severe cases .

Acute Health Effects

The acute effects of exposure to phosphonothioic acid include:

Chronic Health Effects

Chronic exposure may result in long-term health issues such as:

- Neuropathy : High or repeated exposure can damage nerves, causing weakness and coordination problems .

- Potential Reproductive Hazards : While not extensively studied, there are concerns regarding reproductive toxicity due to its mechanism of action .

- Cancer Risk : Current data does not indicate a direct link to cancer; however, further research is needed .

Case Study 1: Organophosphate Poisoning

A review of cases involving organophosphate poisoning highlighted the rapid onset of symptoms following exposure to phosphonothioic acid. Patients exhibited classic signs such as miosis (constricted pupils), respiratory distress, and altered mental status. Treatment typically involved the administration of atropine and pralidoxime to counteract cholinergic effects .

Research Findings

Recent studies have focused on the environmental impact and degradation pathways of phosphonothioic acid in various ecosystems. Research indicates that this compound can persist in soil and water systems, raising concerns about its long-term ecological effects and potential bioaccumulation in food chains .

Regulatory Status

Phosphonothioic acid is classified as a hazardous substance by regulatory agencies due to its toxicity profile. The Environmental Protection Agency (EPA) has established guidelines for handling and exposure limits to mitigate risks associated with its use in agricultural settings .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for verifying structural integrity, particularly the methylthio and ethyl ester substituents. Mass spectrometry (MS) confirms molecular weight (e.g., exact mass via high-resolution MS). Infrared (IR) spectroscopy identifies functional groups like P=S and aromatic C-H stretches. Chromatographic methods (HPLC/GC) assess purity, with retention times cross-referenced against standards .

Q. What regulatory guidelines govern the safe handling of this compound in laboratory settings?

- Methodological Answer: The U.S. Department of Transportation (DOT) classifies it under Hazard Class 6.1 (toxic substances) with a Threshold Planning Quantity (TPQ) of 3018 lbs. Researchers must adhere to strict PPE protocols (gloves, goggles, respirators), use fume hoods for synthesis, and store it in secondary containment to prevent leaks. Emergency plans should address potential spills and exposure risks .

Q. How is the compound’s acute toxicity profile determined, and what are key findings?

- Methodological Answer: Acute toxicity is assessed via OECD Guideline 423 (oral toxicity in rodents). Symptoms like muscle twitching, respiratory distress, and neurotoxicity indicate cholinesterase inhibition. LD₅₀ values are compared to structurally similar organophosphonates (e.g., fenthion derivatives), with adjustments for the methylthio group’s electron-withdrawing effects .

Q. What synthetic routes are documented for this phosphonothioic acid ester?

- Methodological Answer: A two-step synthesis involves (1) reacting methylphosphonothioic dichloride with 4-(methylthio)phenol to form the intermediate aryl ester, followed by (2) ethylation using ethyl bromide in anhydrous toluene. Yield optimization requires strict temperature control (0–5°C) and inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., methylthio vs. nitro substituents) alter reactivity in hydrolysis studies?

- Methodological Answer: Comparative kinetic studies under varying pH (4–10) show the methylthio group reduces hydrolysis rates compared to nitro-substituted analogs (e.g., O-ethyl O-(4-nitrophenyl) derivatives). This is attributed to the sulfur atom’s electron-donating effects, stabilizing the phosphorus center. Degradation products are analyzed via LC-MS/MS .

Q. What experimental designs address contradictions in reported environmental persistence data?

- Methodological Answer: Soil microcosm studies under controlled conditions (25°C, 60% moisture) quantify half-life variability. Confounding factors (e.g., microbial activity, organic matter) are isolated via sterilization controls. Conflicting data may arise from differences in soil type (clay vs. sandy); normalized experiments using OECD Guideline 307 are recommended .

Q. How does this compound interact with acetylcholinesterase (AChE) at the molecular level?

- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) and kinetic assays reveal irreversible AChE inhibition via phosphorylation of the serine hydroxyl group. The methylthio substituent enhances binding affinity (ΔG = −8.2 kcal/mol) compared to unsubstituted analogs. Crystallographic studies (e.g., X-ray diffraction) validate active-site adduct formation .

Q. What strategies resolve discrepancies in metabolite identification across in vitro and in vivo studies?

- Methodological Answer: Isotopic labeling (¹⁴C or deuterium) tracks metabolic pathways in liver microsomes and whole-animal models. Discrepancies arise from interspecies cytochrome P450 variability; humanized liver chimeric mice or recombinant enzyme systems (e.g., CYP3A4) improve translational relevance. Metabolites are profiled using HRMS/MS and compared to synthetic standards .

Q. How does photodegradation under UV light differ from microbial degradation in aquatic systems?

- Methodological Answer: Photolysis experiments (λ = 254 nm) produce sulfoxide derivatives via S-oxidation, identified by GC-MS. Microbial degradation (Pseudomonas spp.) yields phenylphosphonic acid as the primary metabolite. Quantum yield calculations (ϕ = 0.12) and pseudo-first-order kinetics (k = 0.045 h⁻¹) quantify pathway dominance under environmental conditions .

Q. What computational models predict the compound’s bioaccumulation potential in aquatic organisms?

- Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) estimate a log Kow of 3.8, suggesting moderate bioaccumulation. Molecular dynamics simulations (GROMACS) validate lipid bilayer permeability. Field data (e.g., biota-sediment accumulation factors) are compared to refine model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.